

# Application Notes and Protocols for Dofetilide in Cardiac Electrophysiology Research

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## Compound of Interest

Compound Name: *Risotilide*

Cat. No.: *B1679345*

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Disclaimer: The following application notes and protocols are provided for Dofetilide. The initial query for "**Risotilide**" did not yield specific results for a known pharmaceutical agent in cardiac electrophysiology. Due to the phonetic and structural similarity, it is presumed that the intended compound was Dofetilide, a well-characterized Class III antiarrhythmic agent.

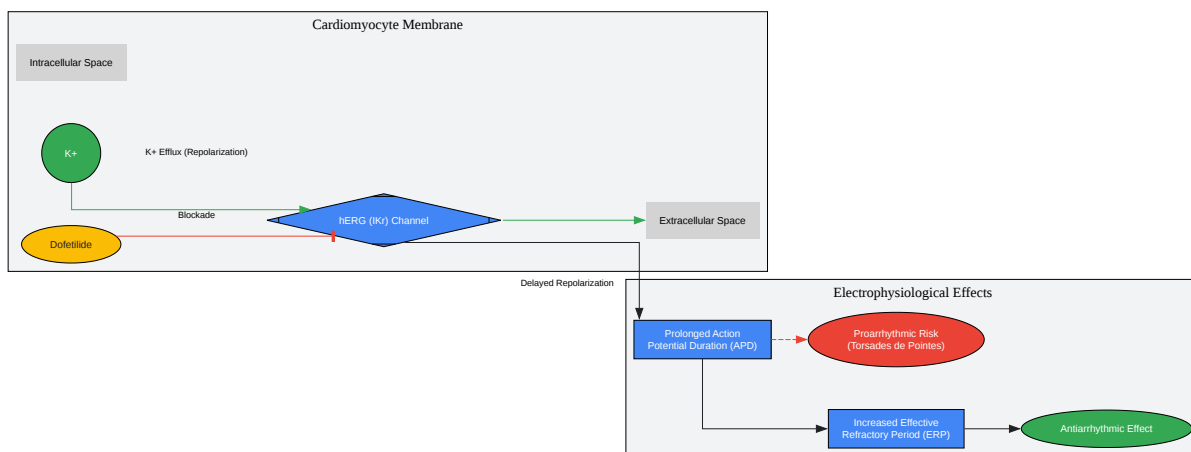
## Introduction

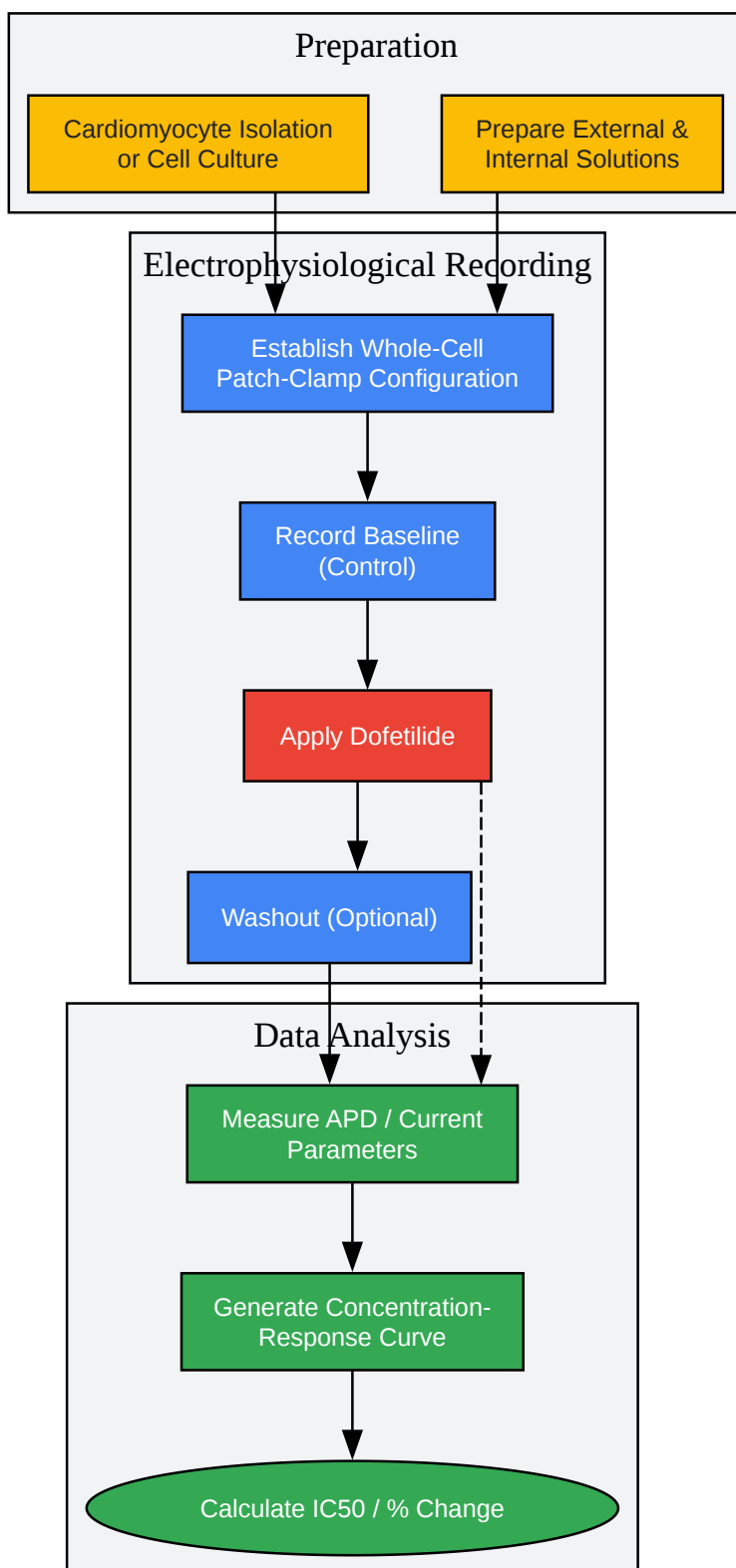
Dofetilide is a potent and highly selective Class III antiarrhythmic agent utilized in both clinical practice and cardiac electrophysiology research.<sup>[1][2][3][4]</sup> Its primary application is in the management of atrial fibrillation and atrial flutter, where it is effective in both converting the arrhythmia to a normal sinus rhythm and maintaining that rhythm.<sup>[3][4]</sup> From a research perspective, Dofetilide serves as a crucial pharmacological tool for investigating the role of specific potassium currents in cardiac repolarization and for studying the mechanisms of both antiarrhythmic action and proarrhythmic risk.

## Mechanism of Action

Dofetilide exerts its antiarrhythmic effects by selectively blocking the rapid component of the delayed rectifier potassium current (IKr).<sup>[1][2][3][4]</sup> This current is carried by the protein channels encoded by the human ether-à-go-go-related gene (hERG).<sup>[5][6][7]</sup> By inhibiting IKr, Dofetilide delays the repolarization phase (Phase 3) of the cardiac action potential. This leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period of myocardial cells.<sup>[1][3][8]</sup> This prolongation of the refractory period is the primary mechanism by which Dofetilide terminates and prevents re-entrant tachyarrhythmias.

[3] Notably, at therapeutic concentrations, Dofetilide has minimal to no effect on other cardiac ion channels, such as sodium (INa) or calcium (ICa) channels, nor does it affect adrenergic receptors.[2][3]





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